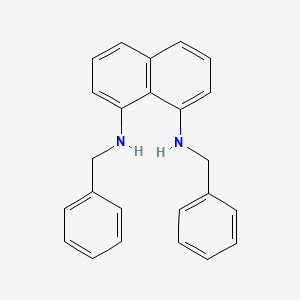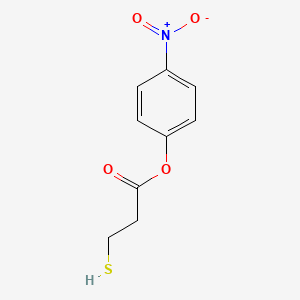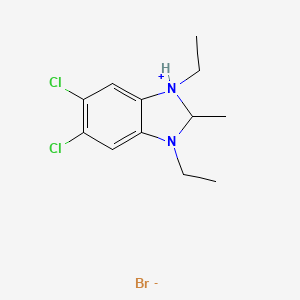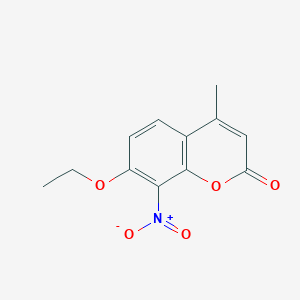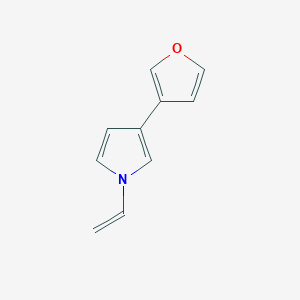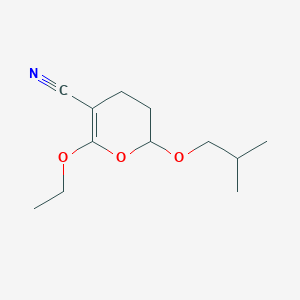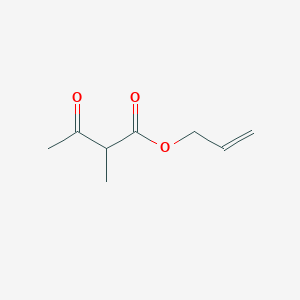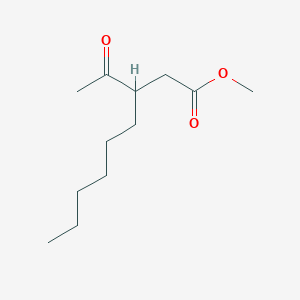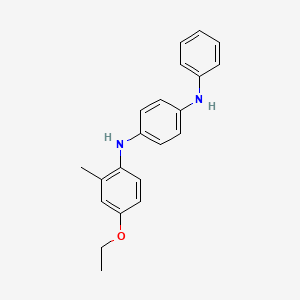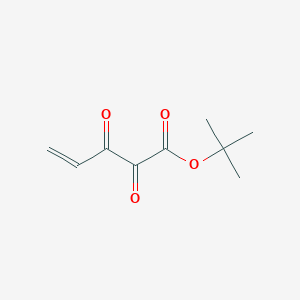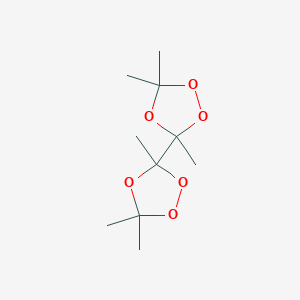
3,3',5,5,5',5'-Hexamethyl-3,3'-bi-1,2,4-trioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane is a unique organic compound characterized by its trioxolane ring structure and multiple methyl groups. This compound is known for its stability and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5,5-tetramethyl-1,2,4-trioxolane with methylating agents in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler organic compounds.
Substitution: Substitution reactions often involve the replacement of one or more methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve moderate temperatures and controlled environments.
Major Products
The major products formed from these reactions include various methylated derivatives, oxides, and reduced forms of the compound.
Applications De Recherche Scientifique
3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe for studying biological processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane involves its interaction with molecular targets through its reactive trioxolane ring. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved often include electron transfer and radical formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3,3,5,5-Hexamethyltrisiloxane
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- 2,2,4,6,6-Pentamethyl-3,5-dioxa-2,4,6-trisilaheptane
Uniqueness
3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane is unique due to its trioxolane ring structure, which imparts distinct reactivity and stability compared to other similar compounds
Propriétés
Numéro CAS |
123420-46-2 |
|---|---|
Formule moléculaire |
C10H18O6 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
3,3,5-trimethyl-5-(3,5,5-trimethyl-1,2,4-trioxolan-3-yl)-1,2,4-trioxolane |
InChI |
InChI=1S/C10H18O6/c1-7(2)11-9(5,15-13-7)10(6)12-8(3,4)14-16-10/h1-6H3 |
Clé InChI |
UIMDAAJPAWCXNH-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(OO1)(C)C2(OC(OO2)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)

